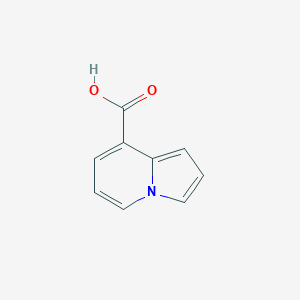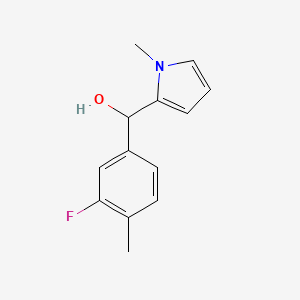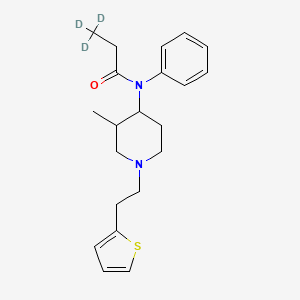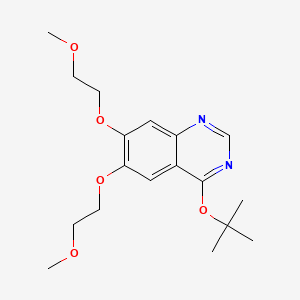![molecular formula C34H40N2NiP2+2 B13437301 3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel](/img/structure/B13437301.png)
3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel is a complex organometallic compound that features a nickel center coordinated to a unique ligand system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel typically involves the coordination of nickel to a pre-formed ligand. The ligand can be synthesized through a multi-step process involving the reaction of diphenylphosphine with a suitable alkyl halide, followed by the introduction of the imino and butan-2-ylideneamino groups. The final step involves the coordination of the ligand to a nickel precursor under inert conditions, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with careful control of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to handle the complex multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel can undergo various types of chemical reactions, including:
Oxidation: The nickel center can be oxidized, leading to changes in the coordination environment and potentially the reactivity of the compound.
Reduction: Reduction reactions can also occur, often involving the nickel center or the ligand system.
Substitution: Ligand substitution reactions are common, where one or more ligands coordinated to the nickel center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or molecular oxygen, reducing agents such as sodium borohydride or lithium aluminum hydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of nickel(II) or nickel(III) complexes, while reduction could yield nickel(0) species. Substitution reactions can produce a wide range of nickel complexes with different ligand environments.
Scientific Research Applications
3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation processes.
Biology: The compound’s potential bioactivity is being explored, particularly in the context of enzyme mimetics and metallodrug development.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where metal-based drugs have shown promise.
Industry: It is investigated for its use in materials science, particularly in the development of new materials with unique electronic or magnetic properties.
Mechanism of Action
The mechanism by which 3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel exerts its effects involves the coordination of the nickel center to various substrates, facilitating their transformation through catalytic processes. The molecular targets and pathways involved depend on the specific application, but often involve the activation of small molecules or the stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nickel complexes with phosphine ligands, such as:
- Bis(diphenylphosphino)nickel(II) chloride
- Nickel(II) acetylacetonate
- Nickel(II) bis(1,5-cyclooctadiene)
Uniqueness
What sets 3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel apart is its unique ligand system, which provides a distinct electronic environment around the nickel center. This can lead to unique reactivity and selectivity in catalytic processes, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C34H40N2NiP2+2 |
|---|---|
Molecular Weight |
597.3 g/mol |
IUPAC Name |
3-[3-(3-diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel |
InChI |
InChI=1S/C34H38N2P2.Ni/c1-29(35-25-15-27-37(31-17-7-3-8-18-31)32-19-9-4-10-20-32)30(2)36-26-16-28-38(33-21-11-5-12-22-33)34-23-13-6-14-24-34;/h3-14,17-24H,15-16,25-28H2,1-2H3;/p+2 |
InChI Key |
ILRLBVPENGSFTO-UHFFFAOYSA-P |
Canonical SMILES |
CC(=NCCC[PH+](C1=CC=CC=C1)C2=CC=CC=C2)C(=NCCC[PH+](C3=CC=CC=C3)C4=CC=CC=C4)C.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



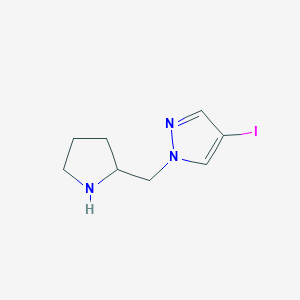
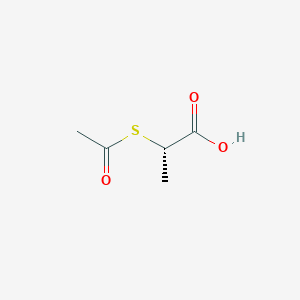
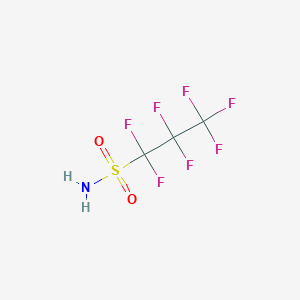
![(2S,3S,4S,5R,6S)-6-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13437246.png)
![3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437247.png)
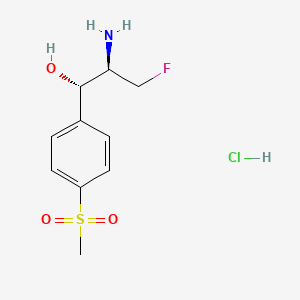
![1-[(1R)-1-azidopropyl]-2-fluorobenzene](/img/structure/B13437260.png)
